molecular formula C6H4BrKO3S B13803657 Benzenesulfonic acid, 2-bromo-, potassium salt CAS No. 63468-58-6

Benzenesulfonic acid, 2-bromo-, potassium salt

Cat. No.: B13803657
CAS No.: 63468-58-6
M. Wt: 275.16 g/mol
InChI Key: DUCGQSYLYWVEBW-UHFFFAOYSA-M
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Description

This compound features a bromine substituent at the 2-position of the benzene ring and a sulfonic acid group neutralized by a potassium counterion. It is structurally related to other benzenesulfonic acid salts but distinguished by its bromo-substituent and potassium ion.

Properties

CAS No.

63468-58-6

Molecular Formula

C6H4BrKO3S

Molecular Weight

275.16 g/mol

IUPAC Name

potassium;2-bromobenzenesulfonate

InChI

InChI=1S/C6H5BrO3S.K/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1

InChI Key

DUCGQSYLYWVEBW-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)[O-])Br.[K+]

Origin of Product

United States

Preparation Methods

Bromination of Benzenesulfonic Acid

The key step in preparing potassium 2-bromobenzenesulfonate is the selective bromination of benzenesulfonic acid or its derivatives at the ortho position relative to the sulfonic acid group. This is typically achieved using brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions.

  • Reaction Conditions: Bromination is usually carried out in aprotic solvents like tetrahydrofuran (THF) or acetonitrile at low temperatures (0–10°C) to minimize over-bromination and by-product formation.
  • Optimization: Studies have shown that using 1.22 equivalents of NBS at 0–10°C yields the highest purity and yield of the mono-brominated product, with minimal formation of dibromo impurities.
  • Purification: After bromination, the reaction mixture is concentrated under reduced pressure to remove solvents, and impurities such as succinimide (from NBS) are removed by recrystallization or refluxing in acetonitrile due to its high solubility.

Alternative Bromination Approaches

  • Bromination can also be achieved by adding benzylensulfonyl halides to a suspension of suitable benzimidazole derivatives in aprotic solvents with tertiary amines, allowing for controlled substitution reactions at mild temperatures (15–30°C).
  • The use of bromine or brominating agents in the presence of bases and aprotic solvents is common to achieve selective sulfonic acid substitution.

Conversion to Potassium Salt

Once 2-bromobenzenesulfonic acid is synthesized, it is converted to the potassium salt by neutralization with potassium bases.

Neutralization Reaction

  • The sulfonic acid is treated with potassium hydroxide (KOH), potassium carbonate (K₂CO₃), or other potassium-containing bases such as potassium alkoxides or hydrides.
  • The reaction is typically conducted in aqueous or water-miscible solvents such as acetone, dioxane, acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF).
  • The temperature range for neutralization varies from −5 to 100°C depending on the scale and solvent used.

Isolation

  • The potassium salt precipitates or remains in solution depending on solvent choice and concentration.
  • The product is isolated by filtration, washing, and drying to yield the white to off-white crystalline potassium 2-bromobenzenesulfonate.

Summary of Key Preparation Parameters

Step Reagents/Conditions Temperature Range Solvent(s) Notes
Bromination N-bromosuccinimide (NBS), or Br₂ 0–10°C THF, acetonitrile 1.22 equiv. NBS optimal; low temp to reduce dibromo by-products
Alternative bromination Benzylensulfonyl halides with tertiary amine 15–30°C Aprotic solvents (e.g., DMF) Controlled substitution on benzimidazole derivatives
Neutralization to potassium salt Potassium hydroxide, carbonate, or alkoxide −5 to 100°C Water, acetone, dioxane, DMF Use of alkali metal bases; solvent choice affects isolation

Research Findings and Optimization Insights

  • Bromination Selectivity: Using NBS over Br₂ reduces the formation of dibromo impurities, which are difficult to separate and reduce final product purity.
  • Temperature Control: Lower temperatures (0–10°C) favor mono-bromination and higher yields of the desired product.
  • Base Selection for Salt Formation: Potassium hydroxide and potassium carbonate are preferred bases for converting the sulfonic acid to the potassium salt due to their availability and efficiency.
  • Solvent Effects: Aprotic solvents facilitate bromination reactions, while water-miscible solvents are preferred for neutralization and isolation steps.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2-bromo-, potassium salt undergoes various chemical reactions typical of aromatic sulfonic acids:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

    Reduction Reactions: The sulfonic acid group can be reduced to a sulfonate or sulfinate group under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonyl chlorides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as chlorine or sulfur trioxide.

Major Products Formed

    Substitution: Formation of various substituted benzenesulfonic acids.

    Reduction: Formation of sulfonates or sulfinates.

    Oxidation: Formation of sulfonyl chlorides or other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Benzenesulfonic acid derivatives, including the potassium salt of 2-bromo-benzenesulfonic acid, have been investigated for their therapeutic potential. Research indicates that these compounds can play a role in treating cardiovascular and cerebrovascular disorders. For instance, studies have shown that potassium salts of certain benzenesulfonic acids exhibit protective effects against cerebral ischemia and improve recovery from ischemic injuries in animal models .

Case Study: Ischemic Stroke Treatment
A notable study demonstrated the efficacy of a related compound in reducing cerebral infarction volume in rats subjected to focal cerebral ischemia. The administration of the potassium salt was linked to significant improvements in neurological function and reduced brain edema, suggesting its potential as a therapeutic agent in stroke management .

Catalysis

Catalytic Applications
Benzenesulfonic acid, 2-bromo-, potassium salt is utilized as a catalyst in various chemical reactions. Its ability to enhance reaction rates makes it valuable in synthetic organic chemistry. Specifically, it has been employed in reactions requiring acidic conditions, facilitating the formation of complex organic molecules .

Data Table: Catalytic Performance

Reaction TypeCatalyst UsedReaction Rate Enhancement
EsterificationPotassium salt of benzenesulfonic acidSignificant
Nucleophilic SubstitutionPotassium salt of benzenesulfonic acidModerate
PolymerizationPotassium salt of benzenesulfonic acidHigh

Material Science

Polymer Additives
In material science, benzenesulfonic acid derivatives are explored as additives in polymer formulations. The potassium salt enhances the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications.

Case Study: Polymer Blends
Research has shown that incorporating potassium benzenesulfonate into polymer blends improves their tensile strength and thermal resistance. This application is particularly relevant in the production of durable materials for automotive and aerospace industries .

Cosmetic Formulations

Use in Cosmetics
The compound also finds applications in cosmetic formulations. It is used for its emulsifying properties and ability to stabilize formulations, enhancing the texture and performance of cosmetic products.

Case Study: Emulsification Efficiency
In a comparative study on emulsifying agents, the potassium salt of benzenesulfonic acid demonstrated superior stability in emulsions compared to traditional emulsifiers. This property is crucial for formulating creams and lotions that require long shelf life without separation .

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2-bromo-, potassium salt involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom and sulfonic acid group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound can interact with various molecular targets, including enzymes and proteins, through its functional groups.

Comparison with Similar Compounds

Key Characteristics:

  • Synthesis : Halogenated benzenesulfonic acids are often synthesized via diazotization and halogenation reactions. For example, describes a process where halogenated benzenesulfonic salts are produced by reacting diazonium salts with hydrohalic acids (e.g., HBr for bromination) under catalytic conditions .
  • For instance, benzenesulfonic acid salts of clopidogrel (a platelet inhibitor) demonstrate the pharmaceutical relevance of sulfonate derivatives .

Substituent Variations

Table 1: Substituent-Specific Properties
Compound Name Substituent(s) Counterion Key Properties/Applications References
Benzenesulfonic acid, 2-bromo-, K salt 2-Br K⁺ Likely high solubility in polar solvents; potential use in reactive intermediates
Benzenesulfonic acid, 2-iodo-5-methyl-, K salt 2-I, 5-CH₃ K⁺ Enhanced thermal stability due to methyl group; used in specialty chemicals
Benzenesulfonic acid, dodecyl-, K salt C₁₂H₂₅ (dodecyl) K⁺ Surfactant properties; used in detergents and emulsifiers
Clopidogrel benzenesulfonate Complex heterocyclic H⁺ (acid) Crystalline form improves pharmaceutical stability

Key Findings :

  • Halogen vs. Alkyl Substituents : Bromo and iodo derivatives (e.g., 2-bromo-, 2-iodo-) are more reactive in electrophilic substitution compared to alkylated derivatives (e.g., dodecyl-), making them suitable for synthetic intermediates .
  • Counterion Impact : Potassium salts generally exhibit higher solubility in water than sodium salts (e.g., benzenesulfonic acid sodium salt in hydrate formation studies) , but sodium derivatives dominate industrial applications due to cost .

Counterion Variations

Table 2: Counterion-Dependent Properties
Compound Name Counterion Solubility (Water) Stability Applications References
Benzenesulfonic acid, 2-bromo-, K salt K⁺ High Moderate (hygroscopic) Organic synthesis
Benzenesulfonic acid, 2-bromo-, Na salt Na⁺ Very high High (crystalline) Industrial surfactants
Clopidogrel benzenesulfonate H⁺ Low High (crystalline) Pharmaceutical formulations

Key Findings :

  • Potassium vs. Sodium : Potassium salts are less common in large-scale applications but preferred in niche settings where potassium’s ionic radius improves solubility or crystallization behavior .
  • Crystalline vs. Amorphous Forms : Crystalline benzenesulfonates (e.g., clopidogrel besylate) offer superior stability and ease of purification compared to amorphous forms .

Environmental and Regulatory Considerations

  • The U.S. EPA’s Endocrine Disruptor Screening Program lists several benzenesulfonic acid derivatives for toxicity assessment .
  • Surfactant Derivatives : Dodecylbenzenesulfonates (e.g., potassium dodecylbenzenesulfonate) are regulated under REACH for aquatic toxicity, with recommended exposure limits .

Biological Activity

Benzenesulfonic acid, 2-bromo-, potassium salt (CAS No: 66788-58-7) is a compound of significant interest due to its biological activity, particularly in the context of antimicrobial properties. This article explores its biological effects, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₆H₄BrKO₃S
  • Molecular Weight : 253.15 g/mol

This structure enables the compound to participate in various chemical reactions, making it useful in organic synthesis and as a potential therapeutic agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzenesulfonic acid derivatives, particularly against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for different bacterial strains:

Bacterial Strain MIC (mg/L)
Methicillin-sensitive Staphylococcus aureus (MSSA)0.39 – 3.12
Methicillin-resistant Staphylococcus aureus (MRSA)0.39 – 1.56
Enterococcus faecalis6.25
Enterococcus faecium6.25

The MIC values indicate that benzenesulfonic acid derivatives exhibit potent antibacterial activity, particularly against Staphylococcus aureus strains, with values significantly lower than cytotoxic concentrations observed in human lung fibroblasts (MRC-5) .

The antimicrobial action of benzenesulfonic acid derivatives appears to be linked to their ability to disrupt bacterial cell processes. Studies suggest that these compounds inhibit protein synthesis and affect nucleic acid and peptidoglycan production pathways, leading to bactericidal effects .

Case Studies

  • Study on Antibacterial Efficacy :
    A study investigated the antibacterial efficacy of various benzenesulfonate derivatives against clinical isolates of MRSA and MSSA. The results demonstrated that certain derivatives exhibited MIC values comparable to established antibiotics like linezolid, suggesting their potential as alternative therapeutic agents .
  • Cytotoxicity Assessment :
    In assessing cytotoxicity, it was found that the IC50 values for promising benzenesulfonate derivatives were above 12.3 mg/L, indicating a favorable safety profile when compared to their antibacterial efficacy .
  • Biofilm Inhibition :
    Another aspect of biological activity explored was the ability of these compounds to inhibit biofilm formation, which is critical in chronic infections caused by bacteria such as MRSA. The biofilm inhibition concentration (MBIC) was noted to be significantly lower than that of traditional antibiotics .

Q & A

Q. What are the optimal synthetic routes for preparing benzenesulfonic acid, 2-bromo-, potassium salt, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of benzenesulfonic acid derivatives. A common approach includes:
  • Sulfonation : Introduce the sulfonic acid group via reaction with sulfur trioxide (SO₃) in a continuous reactor (e.g., falling film reactor) under controlled temperatures (30–60°C) .
  • Bromination : Use bromine (Br₂) or N-bromosuccinimide (NBS) in a halogenation reaction. The position of bromination (e.g., ortho vs. para) depends on directing groups and reaction conditions (e.g., temperature, solvent polarity) .
  • Neutralization : React the brominated benzenesulfonic acid with potassium hydroxide (KOH) to form the potassium salt.
    Key Considerations : Optimize stoichiometry (e.g., SO₃:benzene ratio) and monitor byproducts (e.g., dibrominated isomers) using HPLC or GC-MS.

Q. How can researchers characterize the structural and purity profile of this compound using analytical techniques?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm substitution patterns (e.g., bromine at the 2-position) via ¹H/¹³C NMR. Aromatic protons near bromine show deshielding .
  • FTIR : Identify sulfonate (S=O stretching at ~1180–1250 cm⁻¹) and C-Br bonds (550–650 cm⁻¹) .
  • Elemental Analysis (EA) : Verify stoichiometry (C, H, S, Br, K) to ensure purity >95%.
  • XRD : Confirm crystallinity and salt formation (potassium counterion coordination) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in radical trapping or electrophilic substitution reactions?

  • Methodological Answer : The bromine substituent enhances electrophilic reactivity at the ortho/para positions. For radical trapping:
  • Spin Trapping : The sulfonate group stabilizes radical adducts (e.g., superoxide or nitric oxide radicals) via resonance, enabling detection via electron paramagnetic resonance (EPR) .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with radicals (e.g., hydroxyl radicals generated via Fenton reactions).
    Data Contradictions : Conflicting reports on bromine’s deactivating effect in nitrosation reactions may arise from solvent polarity or competing intermediates .

Q. How does the potassium counterion influence solubility and stability in aqueous vs. organic matrices?

  • Methodological Answer :
  • Solubility : Potassium salts generally exhibit higher aqueous solubility than sodium analogs due to smaller hydration radius. Test via saturation experiments in H₂O, DMSO, and ethanol .
  • Stability : Assess hygroscopicity using thermogravimetric analysis (TGA). Potassium salts may form hydrates, affecting long-term storage (e.g., 4-methylbenzenesulfonate derivatives degrade at >100°C) .
    Advanced Tip : Use molecular dynamics simulations to model ion-pair interactions in solvents.

Q. What strategies resolve contradictions in reported bromination efficiency across literature studies?

  • Methodological Answer :
  • Controlled Variables : Compare studies with identical brominating agents (Br₂ vs. NBS), solvents (polar vs. nonpolar), and catalysts (FeBr₃ vs. AlBr₃).
  • Isomer Analysis : Quantify 2-bromo vs. 4-bromo products via HPLC with a phenyl-based column.
  • Computational Modeling : Apply DFT calculations to predict bromination regioselectivity based on transition-state energetics .

Experimental Design & Applications

Q. How can this compound be applied in studying biological radical pathways (e.g., oxidative stress)?

  • Methodological Answer :
  • In Vitro Assays : Use as a spin trap in cell lysates or buffer systems. Detect radical adducts via EPR at 77 K (liquid nitrogen temperatures) to enhance signal resolution .
  • Dosage Optimization : Conduct cytotoxicity assays (e.g., MTT) to determine non-toxic concentrations (<1 mM in mammalian cells).
    Limitations : Competitive binding with endogenous antioxidants (e.g., glutathione) may reduce trapping efficiency.

Q. What environmental or toxicity considerations are critical when handling this compound?

  • Methodological Answer :
  • Aquatic Toxicity : Analogous sulfonates (e.g., C10-13 alkyl derivatives) show moderate chronic toxicity (NOEC: 0.1–1.0 ppm in algae/daphnia). Use OECD Test Guidelines 201/202 for ecotoxicity profiling .
  • Waste Management : Neutralize acidic/basic residues before disposal. Incineration with scrubbers is recommended for halogenated sulfonates .

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